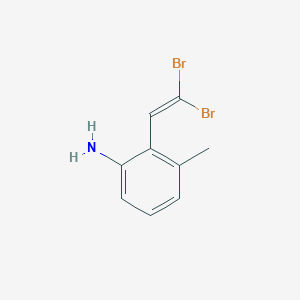
1-Nitro-2-(1-phenylvinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-2-(1-phenylvinyl)benzene is an organic compound characterized by a nitro group (-NO2) and a phenylvinyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitro-2-(1-phenylvinyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of a suitable precursor, such as 1-phenylvinylbenzene, using a nitrating agent like nitric acid in the presence of sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitro-2-(1-phenylvinyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) in methanol, or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to 1-amino-2-(1-phenylvinyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-Nitro-2-(1-phenylvinyl)benzene in chemical reactions typically involves the electrophilic nature of the nitro group. The nitro group can activate the benzene ring towards nucleophilic attack, facilitating substitution reactions. In reduction reactions, the nitro group undergoes a stepwise reduction to form an amine, involving intermediate stages such as nitroso and hydroxylamine derivatives .
Comparaison Avec Des Composés Similaires
Nitrobenzene: A simpler nitroaromatic compound with a single nitro group attached to a benzene ring.
1-Nitro-2-phenylethylene: Similar structure but with an ethylene linkage instead of a vinyl group.
2-Nitrostyrene: Contains a nitro group and a styrene moiety, similar to 1-Nitro-2-(1-phenylvinyl)benzene but with different substitution patterns.
Uniqueness: this compound is unique due to the presence of both a nitro group and a phenylvinyl group, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in synthetic applications, making it a valuable compound in organic chemistry .
Propriétés
Formule moléculaire |
C14H11NO2 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
1-nitro-2-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11NO2/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15(16)17/h2-10H,1H2 |
Clé InChI |
SFULVGCNUGYRQH-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125708.png)
![(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B14125709.png)

![Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate](/img/structure/B14125713.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14125717.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide](/img/structure/B14125722.png)



![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14125752.png)


![N-benzyl-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B14125777.png)

